Triethyl[(furan-2-yl)oxy]silane
Description
Triethyl[(furan-2-yl)oxy]silane (C11H20O2Si) is an organosilicon compound characterized by a triethylsilyl group bonded to the oxygen of a furan ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in catalytic processes and as a protecting group for oxygen-containing moieties. The furan ring’s conjugated diene system and oxygen atom enhance its reactivity in cycloaddition and electrophilic substitution reactions compared to non-aromatic silane analogs .
Properties
CAS No. |
62596-54-7 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
triethyl(furan-2-yloxy)silane |
InChI |
InChI=1S/C10H18O2Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
YGVPAHRKSAVCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl[(furan-2-yl)oxy]silane typically involves the reaction of furan-2-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired product under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The silicon-hydrogen bond in the compound can participate in reduction reactions, transferring hydrogen to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be employed under mild conditions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Triethyl[(furan-2-yl)oxy]silane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Triethyl[(furan-2-yl)oxy]silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon atom can accommodate partial positive charges, allowing the hydrogen atom to act as a nucleophile, donating electron pairs to electrophiles to form chemical bonds. This reactivity is harnessed in various chemical transformations, including reductions and hydrosilylations.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between Triethyl[(furan-2-yl)oxy]silane and related silane derivatives:
Key Observations :
- Electronic Effects : The furan ring’s oxygen atom increases electron density at the silicon-oxygen bond, enhancing nucleophilicity compared to thiophen-2-yl (sulfur) or phenyl analogs .
- Steric Effects : Triethyl groups provide greater steric hindrance than trimethyl analogs, influencing reaction selectivity .
Physical and Chemical Properties
Spectroscopic Data Comparison :
Reactivity Insights :
- Hydrosilylation : this compound may exhibit higher regioselectivity in Pt-catalyzed hydrosilylation compared to triethylsilane due to the furan’s electron-donating effects (cf. , where triethylsilane yields 74% b-E isomer) .
- Thermal Stability : Alkyne-containing silanes (e.g., 1b) show lower thermal stability (decomposition above 80°C) compared to aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
